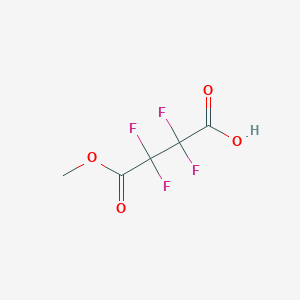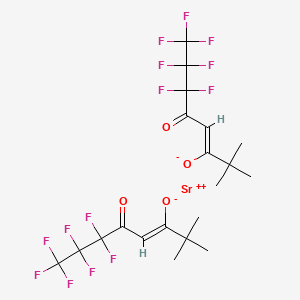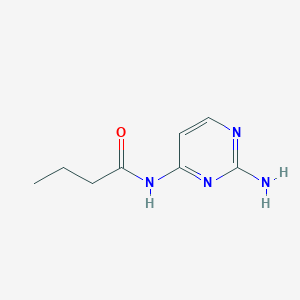
N-(2-aminopyrimidin-4-yl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminopyrimidin-4-yl)butyramide is a chemical compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group at the 2-position and a butyramide group at the 4-position. Aminopyrimidines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminopyrimidin-4-yl)butyramide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Introduction of the Amino Group: The amino group is introduced at the 2-position of the pyrimidine ring through a reaction with suitable amines.
Formation of the Butyramide Group: The butyramide group is introduced at the 4-position of the pyrimidine ring through a reaction with butyric acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
N-(2-aminopyrimidin-4-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.
Substitution: The amino and butyramide groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often involve reagents such as alkyl halides, acyl chlorides, and amines under conditions like reflux or catalytic amounts of acids/bases.
Major Products
The major products formed from these reactions include sulfonyl derivatives, reduced pyrimidine compounds, and various substituted aminopyrimidines .
科学的研究の応用
N-(2-aminopyrimidin-4-yl)butyramide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(2-aminopyrimidin-4-yl)butyramide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
N-(2-aminopyrimidin-4-yl)butyramide can be compared with other similar compounds such as:
2-aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
2-aminopyrimidine derivatives: These compounds have been studied for their antitrypanosomal and antiplasmodial activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other aminopyrimidines .
特性
分子式 |
C8H12N4O |
|---|---|
分子量 |
180.21 g/mol |
IUPAC名 |
N-(2-aminopyrimidin-4-yl)butanamide |
InChI |
InChI=1S/C8H12N4O/c1-2-3-7(13)11-6-4-5-10-8(9)12-6/h4-5H,2-3H2,1H3,(H3,9,10,11,12,13) |
InChIキー |
LZAZRGWDPXDCDT-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=NC(=NC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


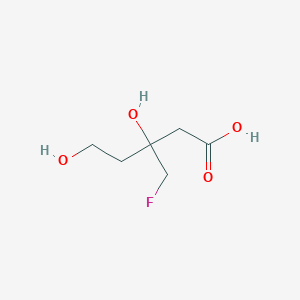
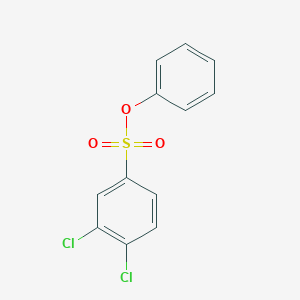

![7,12a,14a-Trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B14753029.png)
![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B14753035.png)
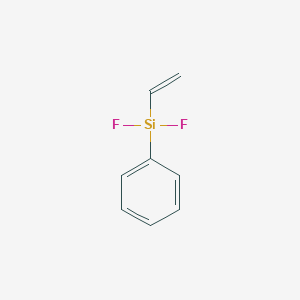
![[1,4]Dithiino[2,3-d]thiepine](/img/structure/B14753049.png)
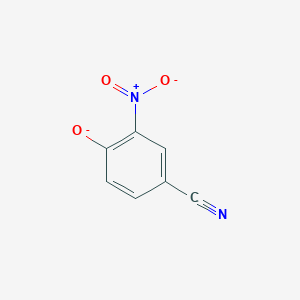
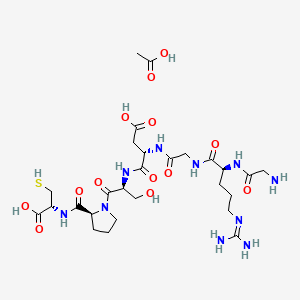
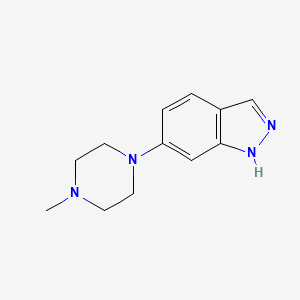
![1,4-Bis[(prop-1-en-1-yl)oxy]butane](/img/structure/B14753068.png)
![(3Z,5E)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B14753072.png)
